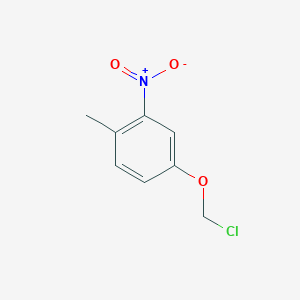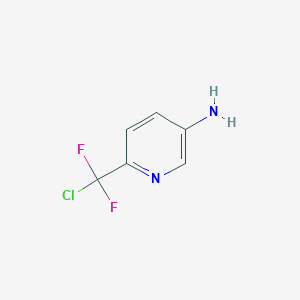![molecular formula C13H16F3N B13195188 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound known for its unique structural features and significant applications in various fields. The compound is characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group and a dimethyl group, making it a valuable entity in synthetic chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2,2-dimethylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring may bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-3-phenylpyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-[4-(Trifluoromethyl)phenyl]pyrrolidine: Lacks the dimethyl substitution, affecting its reactivity and applications.
Uniqueness: The presence of both the trifluoromethyl and dimethyl groups in 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine imparts unique properties, such as enhanced stability, lipophilicity, and specific biological activities, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C13H16F3N |
|---|---|
Molekulargewicht |
243.27 g/mol |
IUPAC-Name |
2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C13H16F3N/c1-12(2)11(7-8-17-12)9-3-5-10(6-4-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 |
InChI-Schlüssel |
DHYPDDFXNXBVHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCN1)C2=CC=C(C=C2)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


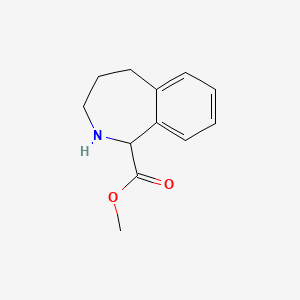
![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)
![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)
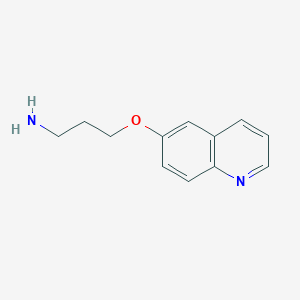
![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
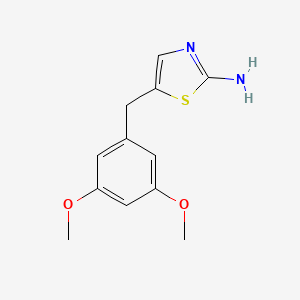
![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)
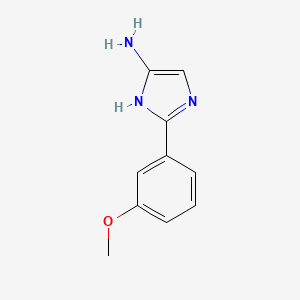
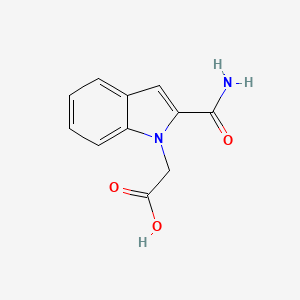

![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)
